N-hexyl-4-metylpyridinium chloride
Description
Evolution and Significance of Pyridinium-Based Ionic Liquids in Chemical Sciences
Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at or near room temperature. wiley-vch.de Their desirable properties, such as low volatility, non-flammability, high thermal stability, and tunable solubility, have positioned them as versatile alternatives to traditional organic solvents. wiley-vch.deresearchgate.net
Pyridinium-based ionic liquids, a significant subclass of ILs, are distinguished by the presence of a pyridinium (B92312) cation. The first report of an ionic liquid in 1914 was ethylammonium (B1618946) nitrate, and since then, the field has evolved significantly. wiley-vch.de A major advancement came with the work of Hurley and Weir, who investigated liquids formed by mixing N-substituted alkyl pyridinium halides with metal halides, leading to the discovery of room-temperature ionic liquids like 1-ethylpyridinium bromide-aluminum chloride. wiley-vch.de
The "designer" nature of ionic liquids is particularly evident in the pyridinium family. wiley-vch.de The properties of these salts can be finely tuned by modifying the structure of the cation and the choice of the anion. nih.gov For instance, altering the length of the alkyl chain attached to the nitrogen atom of the pyridine (B92270) ring can influence the compound's hydrophobicity, viscosity, and melting point. Functionalizing the pyridine ring at various positions provides further opportunities to tailor the resulting ionic liquid's chemical and physical characteristics. Common anions paired with the pyridinium cation include halides (like chloride), tetrafluoroborate, and hexafluorophosphate (B91526), each imparting distinct properties related to thermal stability, conductivity, and solubility.
The significance of pyridinium-based ILs spans numerous scientific domains:
Catalysis: Their unique ionic environment can enhance reaction rates and selectivity, and their recyclability offers a more sustainable alternative to conventional solvents.
Electrochemistry: High ionic conductivity and a wide electrochemical stability window make them suitable as electrolytes in batteries, supercapacitors, and other electrochemical devices. wiley-vch.de
Pharmaceuticals: Their ability to dissolve poorly soluble drugs can improve bioavailability, a critical factor in drug formulation.
The development of greener synthesis methods, such as solvent-free solid-phase reactions, has further enhanced the appeal of pyridinium salts by offering environmentally benign production routes. nih.govacs.org
Scope and Academic Relevance of N-hexyl-4-methylpyridinium chloride Investigations
While extensive research exists for the broader class of pyridinium ionic liquids, investigations into N-hexyl-4-methylpyridinium chloride specifically are more focused. The academic relevance of this compound stems from its role as a model system for understanding how specific structural modifications—in this case, a hexyl chain and a methyl group on the pyridinium ring—influence the physicochemical properties and potential applications of an ionic liquid.
Research on analogous compounds provides insight into the likely areas of investigation for N-hexyl-4-methylpyridinium chloride. For example, N-butyl-4-methylpyridinium chloride, a closely related compound, has been explored for its applications in:
Catalysis: Acting as a catalyst in the synthesis of fine chemicals and pharmaceuticals. ontosight.ai
Electrochemistry: Use as an electrolyte in electrochemical cells. ontosight.ai
Biology: Serving as a probe to study the structure and function of biomolecules. ontosight.ai
Studies on N-hexyl-3-methylpyridinium chloride, a structural isomer, highlight the importance of the substituent's position on the pyridinium ring. smolecule.com Its amphiphilic nature makes it a subject of interest for its potential antimicrobial properties and for studying interactions with biological membranes. smolecule.com The unique combination of a hexyl chain and the pyridinium structure in these compounds influences their solubility and interaction properties. smolecule.com
The synthesis of N-hexyl-4-methylpyridinium chloride itself is a subject of academic interest, with documented routes involving the reaction of 4-picoline (4-methylpyridine) and 1-chlorohexane (B165106). lookchem.com
Structural Framework of N-hexyl-4-methylpyridinium chloride and its Derivatives
The structural framework of N-hexyl-4-methylpyridinium chloride consists of a central pyridinium ring where the nitrogen atom is quaternized by a hexyl group. A methyl group is substituted at the 4-position of the pyridine ring. The positive charge on the pyridinium cation is balanced by a chloride anion. ontosight.ai
Key Structural Features:
Cation: The N-hexyl-4-methylpyridinium cation ([C₆H₁₃(C₆H₇N)]⁺) features a six-carbon alkyl chain (hexyl group) that contributes to its lipophilicity and can influence its melting point and viscosity. The methyl group at the 4-position can also subtly affect the electronic distribution and steric hindrance of the cation.
Anion: The chloride anion (Cl⁻) is a simple halide anion. The choice of anion is critical; for instance, replacing chloride with hexafluorophosphate (PF₆⁻) in the derivative 1-Hexyl-4-methylpyridinium hexafluorophosphate results in a compound with different properties, such as a higher viscosity. fujifilm.com
The structure of N-hexyl-4-methylpyridinium chloride is part of a larger family of N-alkyl-4-methylpyridinium salts. The length of the alkyl chain is a key variable in determining the physical state and properties of these compounds. For example, N-butyl-4-methylpyridinium chloride is a white crystalline powder with a melting point around 150-170°C. ontosight.ai
The fundamental pyridinium chloride structure itself, without the alkyl chain, is 4-methylpyridinium chloride. nih.gov The addition of different functional groups, such as a hydroxyl group to form 1-hydroxy-4-methylpyridinium chloride, creates compounds with distinct crystal structures and hydrogen bonding networks. nih.gov
The table below summarizes the chemical identity of N-hexyl-4-methylpyridinium chloride.
The following table outlines key properties of N-hexyl-4-methylpyridinium chloride and a related derivative.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-hexyl-4-methylpyridin-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N.ClH/c1-3-4-5-6-9-13-10-7-12(2)8-11-13;/h7-8,10-11H,3-6,9H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCPYIOIXOFLOK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for N Hexyl 4 Methylpyridinium Chloride
Conventional Synthetic Pathways: Quaternization Reactions of 4-Methylpyridine (B42270)
The primary and most traditional method for synthesizing N-hexyl-4-methylpyridinium chloride is through the quaternization of 4-methylpyridine. smolecule.com This nucleophilic substitution reaction involves the alkylation of the nitrogen atom in the pyridine (B92270) ring with a hexyl halide, typically 1-chlorohexane (B165106) or 1-bromohexane. smolecule.comlookchem.com The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the hexyl halide, leading to the formation of the N-hexyl-4-methylpyridinium cation and a halide anion.
The general reaction can be represented as follows:
C₆H₇N (4-Methylpyridine) + C₆H₁₃Cl (1-Chlorohexane) → [C₁₂H₂₀N]⁺Cl⁻ (N-hexyl-4-methylpyridinium chloride)
This method is a well-established route for the synthesis of pyridinium-based ionic liquids and salts.
The efficiency and yield of the quaternization reaction are highly dependent on several key parameters. Optimization of these conditions is crucial for maximizing product formation and minimizing reaction times.
Key parameters that are often optimized include:
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often under reflux conditions to increase the reaction rate. smolecule.comgoogle.comgoogle.com
Reaction Time: The duration of the reaction can vary significantly, from a few hours to several days, depending on the reactivity of the starting materials and the temperature. researchgate.net
Molar Ratio of Reactants: The stoichiometry of 4-methylpyridine to the hexyl halide is a critical factor. An excess of the alkylating agent is sometimes used to drive the reaction to completion.
Catalyst: While not always necessary, the presence of an acid catalyst with a pKa of less than about 3 can facilitate the quaternization process. google.comgoogle.com The pH of the reaction solution is generally maintained in the acidic range of approximately 1-4. google.comgoogle.com
The choice of solvent plays a significant role in the quaternization reaction, influencing reaction rates and, in some cases, the feasibility of the synthesis.
Commonly used solvents include:
Organic Solvents: The reaction is often carried out in an organic solvent. smolecule.com Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective for quaternization reactions, especially in microwave-assisted synthesis. researchgate.netrepositorioinstitucional.mx
Solvent-Free Conditions: In line with green chemistry principles, conducting the reaction without a solvent is a desirable approach. This method can lead to cleaner reactions, higher yields, and simpler work-up procedures. rasayanjournal.co.in
The solvent can affect the solubility of the reactants and the transition state of the reaction, thereby influencing the reaction kinetics. For instance, polar aprotic solvents can accelerate SN2 reactions, which is the underlying mechanism of quaternization.
Advanced Synthetic Techniques for N-hexyl-4-methylpyridinium chloride
In recent years, more advanced and sustainable methods have been developed for the synthesis of pyridinium (B92312) salts, including N-hexyl-4-methylpyridinium chloride.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.innih.gov In the context of N-hexyl-4-methylpyridinium chloride synthesis, microwave irradiation can significantly reduce reaction times from hours or even days to just minutes. researchgate.net This rapid heating can lead to higher yields and cleaner product formation. rasayanjournal.co.in For example, microwave heating has been successfully used to increase the rate of quaternization of poly(4-vinylpyridine) with 1-bromohexane, achieving high degrees of quaternization in less than an hour. researchgate.net
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itjptcp.com These principles are increasingly being applied to the synthesis of ionic liquids like N-hexyl-4-methylpyridinium chloride.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, or conducting the reaction under solvent-free conditions. rasayanjournal.co.inrsc.org
Energy Efficiency: Employing methods like microwave-assisted synthesis that reduce energy consumption compared to conventional heating. rasayanjournal.co.in
Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. uniroma1.it
Catalysis: Utilizing catalysts to enhance reaction efficiency and reduce the need for stoichiometric reagents. rasayanjournal.co.in
Purification Strategies and Methodological Considerations
After the synthesis, purification of N-hexyl-4-methylpyridinium chloride is essential to remove unreacted starting materials, by-products, and any remaining solvent. Common purification techniques include:
Recrystallization: This is a standard method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize out.
Chromatography: Column chromatography can be used to separate the desired product from impurities with a high degree of purity. smolecule.com
Washing/Extraction: Washing the product with a suitable solvent can remove certain impurities. For instance, unreacted 4-methylpyridine and hexyl halide can often be removed by washing with a non-polar solvent in which the ionic liquid is insoluble.
The choice of purification method depends on the nature of the impurities and the desired level of purity for the final product.
Management of Byproduct Formation and Impurity Mitigation in N-hexyl-4-methylpyridinium chloride Synthesis
The primary impurities in the synthesis of N-hexyl-4-methylpyridinium chloride are unreacted starting materials, namely 4-methylpyridine and 1-chlorohexane. The formation of other byproducts is generally low in this type of reaction if the conditions are well-controlled. However, potential side reactions could lead to the formation of small amounts of other quaternized species if impurities are present in the starting materials.
The mitigation of these impurities is addressed through the purification methods described previously. The unreacted 1-chlorohexane, being non-polar, is effectively removed by washing with a non-polar solvent like n-hexane. Unreacted 4-methylpyridine, being more polar, might require more rigorous purification steps. The use of vacuum to remove volatile components is also crucial in eliminating residual starting materials. For very high purity requirements, chromatographic methods would be the most effective way to separate the target compound from any structurally similar impurities. Careful control of the stoichiometry of the reactants, reaction time, and temperature can also help to maximize the yield of the desired product and minimize the presence of unreacted starting materials in the final crude product.
Advanced Characterization Methodologies for N Hexyl 4 Methylpyridinium Chloride Structural and Systemic Analysis
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable tools for elucidating the molecular structure of compounds like N-hexyl-4-methylpyridinium chloride. These methods provide detailed information about the arrangement of atoms and the nature of the chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in N-hexyl-4-methylpyridinium chloride Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For N-hexyl-4-methylpyridinium chloride, ¹H and ¹³C NMR spectroscopy would be the primary methods used for structural confirmation.
While specific experimental data for N-hexyl-4-methylpyridinium chloride is not extensively available in the public domain, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the 4-methylpyridinium cation and the hexyl chain. For instance, in the ¹H NMR spectrum of 4-methylpyridine (B42270), characteristic signals for the aromatic protons and the methyl group protons are observed. Upon N-alkylation with a hexyl group to form the N-hexyl-4-methylpyridinium cation, these shifts would be altered due to the change in the electronic environment. The protons on the hexyl chain would exhibit characteristic signals in the aliphatic region of the spectrum.
A related compound, 1-hydroxy-4-methylpyridinium chloride, has been characterized by ¹H and ¹³C NMR. iucr.org In the ¹H NMR spectrum in CDCl₃, the pyridinium (B92312) ring protons appear at 8.81 ppm and 7.70 ppm, with the methyl group protons at 2.62 ppm. iucr.org The ¹³C NMR spectrum shows signals for the aromatic carbons and the methyl carbon at 154.0, 138.9, 128.5, and 21.7 ppm, respectively. iucr.org This data provides a reference point for the expected spectral features of the 4-methylpyridinium core in N-hexyl-4-methylpyridinium chloride.
| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |
| 4-Methylpyridine | Aromatic H: ~7.1-8.5, Methyl H: ~2.3 | Aromatic C: ~120-150, Methyl C: ~21 |
| 1-Hydroxy-4-methylpyridinium chloride | Pyridinium H: 8.81, 7.70; Methyl H: 2.62 | Aromatic C: 154.0, 138.9, 128.5; Methyl C: 21.7 |
| N-hexyl-4-methylpyridinium chloride (Predicted) | Pyridinium H: Shifted from 4-methylpyridine values; Hexyl H: ~0.8-4.5; Methyl H: ~2.4 | Aromatic C: Shifted from 4-methylpyridine values; Hexyl C: ~14-60; Methyl C: ~21 |
Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations of N-hexyl-4-methylpyridinium chloride Systems
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For pyridinium compounds, the π-π* transitions of the aromatic ring are typically observed in the UV region. The position and intensity of these absorption bands can be influenced by the substituents on the pyridinium ring and the nature of the counter-ion. While specific UV-Vis data for N-hexyl-4-methylpyridinium chloride is scarce, analysis of related pyridinium-based ionic liquids can offer insights into its expected spectroscopic behavior.
Electrochemical Characterization Techniques
The electrochemical properties of N-hexyl-4-methylpyridinium chloride are of significant interest, particularly for its potential use as an electrolyte in various electrochemical devices. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy are crucial for evaluating its performance in these applications.
Cyclic Voltammetry for Redox Behavior Studies
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the reduction and oxidation processes of a substance. It provides information about the electrochemical stability window, which is the potential range over which the electrolyte remains stable without being oxidized or reduced. Pyridinium-based ionic liquids are known for their relatively wide electrochemical windows, making them suitable for applications requiring high voltages. The electrochemical window of N-hexyl-4-methylpyridinium chloride would be determined by the reduction of the pyridinium cation and the oxidation of the chloride anion.
Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Assessment
Electrochemical Impedance Spectroscopy (EIS) is a powerful method for measuring the ionic conductivity of an electrolyte. High ionic conductivity is a desirable property for electrolytes as it minimizes energy loss. The conductivity of an ionic liquid is dependent on factors such as the size and shape of the ions, the viscosity of the liquid, and the temperature. For a related compound, N-hexyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, the ionic conductivity has been studied as a function of temperature. While the anion is different, this data suggests that N-hexyl-4-methylpyridinium based ionic liquids can exhibit significant ionic conductivity.
Thermal Analysis Methods in N-hexyl-4-methylpyridinium chloride Research
Differential Scanning Calorimetry (DSC) for Thermal Transition Determination
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. tainstruments.comnih.gov By subjecting a sample of N-hexyl-4-methylpyridinium chloride to a controlled temperature program, key thermal events such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc) can be precisely determined. nih.govresearchgate.net
The principle of DSC involves monitoring the difference in heat flow between the sample and a reference material. nih.gov This allows for the quantitative measurement of enthalpy changes associated with phase transitions. tainstruments.com For N-hexyl-4-methylpyridinium chloride, DSC analysis reveals its phase behavior, providing crucial data for its application in various thermal environments. The technique is highly sensitive to even subtle changes in the material's structure, making it an indispensable tool for characterizing its thermal properties. tainstruments.comresearchgate.net The precise determination of these transition temperatures is vital for understanding the operational limits and stability of the ionic liquid.
| Thermal Transition | Description |
| Melting Point (Tm) | The temperature at which the solid form of N-hexyl-4-methylpyridinium chloride transitions to a liquid state. |
| Glass Transition (Tg) | The temperature at which an amorphous solid form of the compound transitions from a hard, glassy state to a more rubbery, viscous state. |
| Crystallization (Tc) | The temperature at which the compound solidifies from a liquid or amorphous state into a crystalline structure upon cooling. |
Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. mdpi.com The methodology involves measuring the change in mass of a sample as it is heated over a specific temperature range. mdpi.com For N-hexyl-4-methylpyridinium chloride, TGA is employed to determine its decomposition temperature, which indicates its upper thermal stability limit.
In a typical TGA experiment, a small amount of the compound is placed in a high-precision balance within a furnace. The temperature is then increased at a constant rate, and the mass is continuously recorded. The resulting TGA curve plots mass loss against temperature, revealing the onset and completion of thermal decomposition. This information is critical for applications where the ionic liquid might be exposed to elevated temperatures. Generally, phosphonium-based ionic liquids exhibit high thermal stability, often in excess of 300°C. researchgate.netresearchgate.net
| Parameter | Description |
| Onset Decomposition Temperature | The temperature at which significant mass loss of N-hexyl-4-methylpyridinium chloride begins. |
| Maximum Decomposition Rate | The temperature at which the rate of mass loss is highest. |
| Residue | The percentage of the initial mass remaining at the end of the analysis. |
Morphological and Microstructural Characterization Techniques
Understanding the aggregation behavior and surface properties of N-hexyl-4-methylpyridinium chloride in solution is crucial for many of its applications. Techniques such as Dynamic Light Scattering (DLS) and surface tension measurements provide detailed insights into its morphological and microstructural characteristics.
Dynamic Light Scattering (DLS) for Aggregate and Micelle Size Determination
Dynamic Light Scattering (DLS) is a non-invasive technique ideal for determining the size of particles, aggregates, and micelles in a solution. malvernpanalytical.com It measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. malvernpanalytical.com The rate of these fluctuations is directly related to the particle size, with smaller particles moving faster and causing more rapid fluctuations.
For N-hexyl-4-methylpyridinium chloride, which can form micelles in solution, DLS is used to determine the hydrodynamic diameter of these aggregates. muser-my.com This technique is sensitive enough to detect changes in micelle size of less than a nanometer, which can be influenced by factors such as concentration, temperature, pH, and the ionic strength of the solvent. malvernpanalytical.commuser-my.com The ability to characterize these aggregates is essential for understanding the self-assembly behavior of the ionic liquid in different environments. researchgate.net
| Parameter | Description |
| Hydrodynamic Diameter | The effective diameter of the micelles or aggregates in solution, including any associated solvent molecules. |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution, indicating the homogeneity of the aggregates. |
| Critical Micelle Concentration (CMC) | The concentration of surfactant above which micelles spontaneously form. |
Surface Tension Measurement Methodologies
Surface tension measurements are critical for characterizing the surface activity of N-hexyl-4-methylpyridinium chloride. The surface tension of a liquid is a measure of the cohesive energy present at the interface of the liquid. For surfactant-like molecules such as N-hexyl-4-methylpyridinium chloride, the presence of the compound in a solvent like water can significantly lower the surface tension.
A common method for measuring surface tension is the Wilhelmy plate method, which uses a digital tensiometer. unito.it This technique involves measuring the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface. The surface tension is calculated from this force. By measuring the surface tension at various concentrations of N-hexyl-4-methylpyridinium chloride, a surface tension versus concentration plot can be generated. The point at which the surface tension plateaus is indicative of the critical micelle concentration (CMC), a key parameter for any surfactant.
| Measurement | Description |
| Surface Tension | The force per unit length at the surface of a liquid, typically measured in mN/m. |
| Critical Micelle Concentration (CMC) | The concentration at which the surface tension of the solution becomes relatively constant, indicating micelle formation. |
Analytical Techniques for Purity and Compositional Verification
Ensuring the purity and correct stoichiometry of N-hexyl-4-methylpyridinium chloride is paramount for reliable and reproducible research and application. Ion chromatography is a key analytical technique for this purpose.
Ion Chromatography for Anion Stoichiometry
Ion chromatography is a powerful analytical technique used for the separation and quantification of ions. In the context of N-hexyl-4-methylpyridinium chloride, it is particularly useful for verifying the stoichiometry of the chloride anion. This technique separates ions based on their affinity for an ion-exchange resin packed in a column.
The process involves dissolving a known amount of the ionic liquid in a suitable solvent and injecting it into the ion chromatograph. The separated chloride ions are then detected and quantified. This allows for a precise determination of the chloride content in the sample, confirming that it matches the expected stoichiometric ratio. This verification is crucial as the properties of the ionic liquid are highly dependent on its ionic composition.
| Analyte | Method | Purpose |
| Chloride (Cl-) | Ion Chromatography | To quantify the concentration of the chloride anion and verify the 1:1 stoichiometry with the N-hexyl-4-methylpyridinium cation. |
Applications and Functional Roles of N Hexyl 4 Methylpyridinium Chloride in Chemical Science and Engineering
Catalytic Applications and Reaction Media
As a member of the quaternary ammonium (B1175870) salt family, N-hexyl-4-methylpyridinium chloride is suited for roles in catalysis, particularly as a phase transfer catalyst and a medium for organic reactions.
Phase Transfer Catalysis Mechanisms and Enhancements
Phase Transfer Catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in separate immiscible phases, such as an aqueous phase and an organic phase. Quaternary ammonium salts like N-hexyl-4-methylpyridinium chloride are classic examples of phase transfer catalysts.
The fundamental mechanism involves the catalyst's ability to transport a reactant from one phase to another where the reaction can occur. In a typical scenario involving an aqueous and an organic layer, the N-hexyl-4-methylpyridinium cation can pair with an anionic reactant from the aqueous phase. The lipophilic nature of the hexyl group on the pyridinium (B92312) ring allows this newly formed ion pair to be extracted into the organic phase. Once in the organic phase, the anion is poorly solvated and thus highly reactive, leading to a significant enhancement in reaction rates. After the reaction, the catalyst can return to the aqueous phase to begin the cycle anew. The efficiency of the catalyst often depends on the balance between its hydrophilicity and lipophilicity, which is determined by the length of the alkyl chains attached to the cation.
Application in Organic Reaction Systems
The utility of pyridinium-based ionic liquids extends to their use as solvents or catalysts in various organic reactions. Their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to conventional volatile organic solvents. While specific data for N-hexyl-4-methylpyridinium chloride is limited, related dicationic ionic liquids with pyridinium components have been effectively used as catalysts in reactions like the esterification of fatty acids. This suggests that N-hexyl-4-methylpyridinium chloride could be applied in similar contexts, such as nucleophilic substitution, oxidation, and condensation reactions, where its properties as both a solvent and a catalyst can enhance reaction efficiency and selectivity.
Role as a Promoter or Additive in Chemical Transformations
Beyond acting as the primary catalyst or solvent, N-hexyl-4-methylpyridinium chloride can also function as a promoter or additive in chemical transformations. In this capacity, it can influence the reaction environment to improve yield, selectivity, or reaction conditions. For instance, in transition metal-catalyzed reactions, an ionic liquid can help to stabilize the catalytic species, prevent catalyst agglomeration, and facilitate product separation. Its presence can modify the polarity of the reaction medium and enhance the solubility of certain reagents, thereby promoting the desired chemical transformation.
Table 1: Potential Catalytic Roles of N-hexyl-4-methylpyridinium chloride
| Catalytic Role | Function | Governing Structural Feature | Potential Reaction Type |
|---|---|---|---|
| Phase Transfer Catalyst | Transports aqueous-phase anions to an organic phase. | Amphiphilic nature (polar pyridinium head, nonpolar hexyl tail). | Nucleophilic substitutions, alkylations. |
| Reaction Medium | Serves as a non-volatile, stable solvent. | Ionic liquid properties. | Esterification, condensation. |
Electrochemical System Contributions
The intrinsic properties of ionic liquids, such as high ionic conductivity, a wide electrochemical window, and excellent thermal stability, make them highly suitable for electrochemical applications. N-hexyl-4-methylpyridinium chloride shares these class characteristics and is a candidate for use in energy storage devices.
Electrolyte Formulation and Performance in Electrochemical Cells
Ionic liquids are considered promising electrolytes for batteries and supercapacitors. Pyridinium-based ionic liquids, in particular, have been explored for use in battery electrolytes. Research into related N-methylpyridinium species demonstrates their potential as redox-active materials for lithium-organic batteries, although high solubility can be a challenge.
When formulated as an electrolyte, N-hexyl-4-methylpyridinium chloride would provide a medium for ion transport between the anode and cathode. Its non-flammability and low volatility offer significant safety advantages over traditional organic solvent-based electrolytes. Furthermore, the thermal stability of ionic liquids allows for operation at higher temperatures, which can be a requirement in certain applications. The performance of an electrochemical cell using such an electrolyte would be defined by factors like ionic conductivity, electrochemical stability window, and its compatibility with the electrode materials.
Table 2: Potential Contributions to Electrochemical Cells
| Application | Role of N-hexyl-4-methylpyridinium chloride | Key Properties |
|---|---|---|
| Lithium-Ion Batteries | Electrolyte component for ion transport. | Ionic conductivity, safety (non-flammable), thermal stability. |
Electrochemical Sensor Development and Sensitivity Enhancement
Investigation of Redox Processes in N-hexyl-4-methylpyridinium chloride Environments
The electrochemical behavior of pyridinium-based ionic liquids, such as N-hexyl-4-methylpyridinium chloride, is a subject of significant research interest, particularly concerning their stability and interaction with electrode surfaces during redox processes. Studies on analogous compounds, like N-methyl pyridinium cations, provide insight into the fundamental mechanisms at play.
The electrochemical reduction of N-methyl pyridinium ions has been investigated on various electrode materials, including glassy carbon, gold (Au), and platinum (Pt). It has been observed that N-methyl pyridinium is not electroactive at a Pt electrode, highlighting the crucial role of the N-H bond present in unsubstituted pyridinium cations for certain reactions on this surface. However, on glassy carbon electrodes, the reduction of N-methyl pyridinium derivatives is typically irreversible. This suggests a specific interaction occurs between the glassy carbon surface and the aromatic pyridinium ring.
In the absence of other reactants, the electrochemical reduction of N-methyl pyridinium ions at glassy carbon electrodes can lead to passivation, where the electrode surface becomes blocked by an organic deposit. This is presumed to result from the formation of a radical intermediate upon reduction, which then yields a product that deposits onto the electrode surface.
When carbon dioxide (CO2) is introduced into the system, an enhancement of current is observed at all electrodes, indicating an interaction between the pyridinium derivative and CO2. For N-methyl pyridinium ions at a glassy carbon electrode, it is suggested that the reduction yields species that interact with CO2, potentially influencing the reaction pathway and the nature of any surface deposits. This interaction underscores the potential of pyridinium-based ionic liquids to act as mediators or catalysts in the electrochemical reduction of CO2.
Separation Science Applications
N-hexyl-4-methylpyridinium chloride, as a member of the pyridinium ionic liquid family, holds potential in various separation processes due to its unique physicochemical properties, such as tunable miscibility and strong intermolecular interactions.
Liquid-liquid extraction (LLE) is a process that separates compounds based on their differential solubilities in two immiscible liquid phases. Ionic liquids are increasingly studied as replacement solvents for volatile organic compounds in these applications. Pyridinium-based ionic liquids, structurally similar to N-hexyl-4-methylpyridinium chloride, have demonstrated effectiveness in separating aromatic from aliphatic hydrocarbons.
For instance, research has been conducted on the extraction of toluene (B28343) from n-alkanes (like n-hexane, n-octane, and n-nonane) using other pyridinium-based ionic liquids. Studies have shown that binary mixtures of ionic liquids, such as those including 1-ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([4empy][Tf2N]), can exhibit high selectivity and distribution ratios for toluene. The extraction capacity and selectivity of these mixed ionic liquids often fall between those of the pure components, allowing for the fine-tuning of separation properties. The feasibility of these ionic liquids as extracting solvents is assessed by calculating selectivity and solute distribution ratios from the experimental liquid-liquid equilibrium data. This methodology allows for the selective removal of aromatic compounds from hydrocarbon mixtures, a critical process in the petrochemical industry.
Table 1: Examples of Pyridinium-Based Ionic Liquids in Liquid-Liquid Extraction of Aromatics
| Ionic Liquid System | Separation | Key Findings | Reference |
|---|---|---|---|
| 1-ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([4empy][Tf2N]) mixed with [emim][DCA] | Toluene from n-hexane, n-octane, n-nonane | Mixture exhibited higher extractive properties than sulfolane; properties could be predicted by log-linear mixing rule. | researchgate.net |
| 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([4bmpy][Tf2N]) mixed with [emim][C2H5SO4] | Toluene from heptane | The mixed ionic liquid was identified as a potential substitute for conventional extraction solvents. | |
| 1-ethyl-3-methylpyridinium ethylsulfate | Xylenes from hexane | Demonstrated potential as an extracting solvent for separating different xylene isomers from hexane. | lookchem.com |
Ionic liquids are utilized in chromatography both as mobile phase additives and as stationary phases, offering alternative selectivity compared to traditional materials. novapublishers.com Pyridinium-based ionic liquids have been investigated for these applications in both gas and liquid chromatography. mdpi.com
In gas chromatography (GC), pyridinium-based ionic liquids can be used as stationary phases. mdpi.com Their unique properties, including high thermal stability and variable selectivity, allow for the separation of complex mixtures. mdpi.com For example, stationary phases made from pyridinium-based ionic liquids have shown different selectivity for aromatic alcohols compared to standard polar phases like polyethylene (B3416737) glycol. mdpi.com The ability to tailor the cation and anion of the ionic liquid provides an opportunity to create GC columns with extended temperature ranges and novel separation capabilities. mdpi.com
In high-performance liquid chromatography (HPLC), pyridinium ionic liquids can be used as additives to the mobile phase. nih.gov The addition of an ionic liquid can improve peak shape, enhance resolution, and reduce band tailing for certain analytes, particularly basic compounds. nih.gov The mechanism often involves the ionic liquid cations interacting with residual silanol (B1196071) groups on the silica-based stationary phase, reducing undesirable interactions between the analyte and the stationary phase. nih.gov Furthermore, ion chromatography methods have been developed for the specific analysis and quantification of pyridinium cations in various matrices. mdpi.comoup.comtandfonline.com
Green Chemistry and Sustainable Process Facilitation
The principles of green chemistry encourage the use of substances that minimize or eliminate the use and generation of hazardous materials. Ionic liquids, including N-hexyl-4-methylpyridinium chloride, are often explored within this framework due to properties that present advantages over traditional volatile organic compounds (VOCs).
N-hexyl-4-methylpyridinium chloride is classified as an ionic liquid, a group of salts that are liquid at or near room temperature. A key feature that makes them "greener" alternatives to conventional organic solvents is their negligible vapor pressure. nih.gov This property significantly reduces the release of solvent into the atmosphere through evaporation, thereby minimizing air pollution and worker exposure.
The "designer" nature of ionic liquids allows for their properties to be tailored by modifying the chemical structure of the cation or anion. mdpi.com By changing the alkyl chain length on the pyridinium cation (such as the hexyl group in N-hexyl-4-methylpyridinium chloride) or altering the anion, properties like viscosity, melting point, and miscibility with other substances can be adjusted for specific applications. This tunability allows for the creation of solvents designed for high efficiency and selectivity in chemical reactions and separations, potentially leading to processes with less waste and higher energy efficiency. smolecule.com Their role as solvents can enhance reaction rates and selectivity in organic synthesis. smolecule.com
The capture and utilization of carbon dioxide (CO2) is a critical area of research aimed at mitigating climate change. The electrochemical reduction of CO2 into value-added chemical feedstocks is a promising strategy. Research has shown that pyridinium derivatives can play a role in these processes.
Studies on N-methyl pyridinium ions, a close structural analog to the cation in N-hexyl-4-methylpyridinium chloride, have demonstrated their activity in the presence of CO2 during electrochemical experiments. An enhanced current is observed when CO2 is introduced into an electrolyte containing these pyridinium cations, suggesting a catalytic interaction. It is proposed that the pyridinium ion, or its electrochemically generated radical, can interact with CO2, facilitating its reduction. While the exact mechanism is complex and dependent on the electrode material, the interaction suggests that pyridinium-based ionic liquids could function as effective co-catalysts or mediators in transforming CO2 into useful products like formic acid.
Integration into Biomass Processing and Dissolution Methodologies
The dissolution of lignocellulosic biomass, a complex matrix of cellulose, hemicellulose, and lignin, is a critical step in the production of biofuels and value-added chemicals from renewable resources. Ionic liquids are recognized as effective solvents for this purpose, and the structural features of N-hexyl-4-methylpyridinium chloride are relevant to these methodologies.
Table 1: Factors in Ionic Liquid-Mediated Biomass Dissolution
| Factor | Description | Relevance to N-hexyl-4-methylpyridinium chloride |
|---|---|---|
| Anion | Forms hydrogen bonds with cellulose's hydroxyl groups, breaking down the structure. mdpi.com | The chloride anion (Cl⁻) is an effective hydrogen bond acceptor. |
| Cation Size | Influences the packing and viscosity of the ionic liquid, affecting solvent penetration into the biomass matrix. mdpi.com | The N-hexyl-4-methylpyridinium cation has a moderate size. |
| Cation Hydrophobicity | Affects interactions with different biopolymers (cellulose, hemicellulose, lignin). mdpi.com | The hexyl group provides significant hydrophobic character. |
| Functional Groups | Additional functional groups on the cation or anion can enhance dissolution through extra hydrogen bonding sites. mdpi.com | The methyl group on the pyridinium ring can subtly alter steric and electronic properties. |
Design Principles for Biodegradable Pyridinium Ionic Liquids
A significant challenge for the widespread application of ionic liquids is their potential environmental persistence. This has led to research into design principles for creating "readily biodegradable" versions. Studies on pyridinium-based ionic liquids have revealed key structural features that govern their biodegradability.
A primary design strategy involves the incorporation of ester functionalities into the side chains of the pyridinium cation. rsc.orgrsc.orgresearchgate.netmonash.edu Research has demonstrated that pyridinium ILs bearing an ester moiety exhibit high levels of biodegradation under aerobic conditions. rsc.orgrsc.orgcsic.es This enhanced biodegradability is attributed to the susceptibility of the ester group to hydrolysis by microbial enzymes, breaking the molecule down into smaller, more easily metabolized fragments.
In contrast, pyridinium ionic liquids with simple alkyl side chains, such as the hexyl group in N-hexyl-4-methylpyridinium chloride, show significantly lower levels of biodegradability in the same standardized tests. rsc.org This suggests that while the pyridinium ring itself can be part of a biodegradable structure, the nature of the substituent is critical. The manipulation of the pyridinium skeleton by introducing specific functional groups is a core principle for developing ILs that possess both desirable solvent properties and a reduced environmental footprint. csic.es
Table 2: Biodegradability of Pyridinium Ionic Liquids Based on Side-Chain Structure
| Side-Chain Type | Biodegradability Potential | Rationale |
|---|---|---|
| Ester-containing chain | High ("Readily Biodegradable") rsc.orgrsc.org | The ester linkage provides a point of cleavage for hydrolytic enzymes. rsc.org |
| Alkyl chain (e.g., hexyl) | Significantly Lower rsc.org | The C-N and C-C bonds are more resistant to microbial degradation compared to ester bonds. |
Material Science and Polymer Chemistry Contributions
The unique chemical structure of N-hexyl-4-methylpyridinium chloride allows for its use in the development of advanced materials and the modification of existing polymers.
N-hexyl-4-methylpyridinium moieties can be incorporated into materials to impart specific functions. A notable application is in the creation of antimicrobial surfaces. Polymers containing N-hexylpyridinium units have been shown to be bactericidal, effectively killing both Gram-positive and Gram-negative bacteria upon contact. nih.gov This function arises from the polycationic nature of the modified material, which disrupts bacterial cell membranes. This capability makes it a valuable component for developing functional materials for applications where surface hygiene is critical.
The pyridinium group serves as a versatile anchor for modifying polymer surfaces. A facile methodology has been developed for the covalent attachment of poly(vinyl-N-hexylpyridinium) to common materials. nih.gov This process often involves first coating a surface with a nanolayer of silica, followed by the covalent grafting of the antibacterial polycation. nih.gov This technique transforms conventional synthetic polymers into materials with potent, non-leaching bactericidal properties. Furthermore, the pyridine (B92270) moiety in related monomers allows for quaternization reactions, which can be used to produce polyelectrolytes with tailored properties for applications such as membranes. researchgate.net
Solvent System Characteristics and Performance
The performance of N-hexyl-4-methylpyridinium chloride as a solvent is dictated by its molecular structure, which combines both polar and non-polar features.
N-hexyl-4-methylpyridinium chloride is an amphiphilic compound. smolecule.com This dual character stems from its structure: the positively charged pyridinium ring constitutes a polar, hydrophilic head, while the six-carbon hexyl chain forms a non-polar, lipophilic tail. smolecule.com This amphiphilicity governs its solubility and interactions with other substances.
Due to the charged pyridinium head, it exhibits solubility in polar solvents like water. ontosight.ai Simultaneously, the hexyl tail allows for interactions with non-polar molecules and contributes to its utility as a solvent for certain organic reactions. smolecule.com This balance of properties makes it suitable for use as an ionic liquid in applications like catalysis and electrochemistry. smolecule.com The physicochemical properties, such as the partition coefficient (LogP), quantify this balance between hydrophilicity and lipophilicity.
Table 3: Physicochemical Properties of N-hexyl-4-methylpyridinium chloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀ClN | chemsrc.com |
| Molecular Weight | 213.747 g/mol | chemsrc.com |
| LogP | 3.66480 | chemsrc.com |
| Polar Surface Area (PSA) | 3.88000 Ų | chemsrc.com |
Table 4: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| N-hexyl-4-methylpyridinium chloride | C₁₂H₂₀ClN |
| Cellulose | (C₆H₁₀O₅)n |
| Hemicellulose | Various |
| Lignin | Various |
| Poly(vinyl-N-hexylpyridinium bromide) | (C₁₃H₁₈BrN)n |
Influence on Reaction Kinetics and Selectivity as a Solvent
As a member of the ionic liquid (IL) family, N-hexyl-4-methylpyridinium chloride possesses a unique set of properties that can influence chemical reactions when it is used as a solvent. Ionic liquids are known to affect reaction rates and selectivity due to their distinct polarity, viscosity, and ability to stabilize transition states or reactive intermediates differently than conventional molecular solvents.
In the context of catalysis, particularly micellar catalysis, surface-active ionic liquids (SAILs) like N-hexyl-4-methylpyridinium chloride can create micro-heterogeneous environments in solution. rsc.org These environments, specifically the micellar core and the interfacial region, can concentrate reactants and alter reaction pathways. For nucleophilic substitution reactions, such as the degradation of organophosphorus compounds, the formation of micelles by SAILs has been shown to cause a significant acceleration in reaction rates compared to the same reaction in pure water. rsc.org The choice of the anion in the SAIL can also impact the reaction rate, suggesting that the entire ionic species, not just the cation, plays a crucial role in the catalytic process. rsc.org The pyridinium head-group, along with its alkyl chain, dictates how the SAIL assembles and interacts with reactants at a molecular level, thereby influencing the kinetics. nih.gov
Recovery and Reusability of N-hexyl-4-methylpyridinium chloride as a Solvent
A key advantage of ionic liquids in industrial and laboratory settings is their potential for recovery and reuse, which aligns with the principles of green chemistry. N-hexyl-4-methylpyridinium chloride, with its negligible vapor pressure, is not amenable to recovery by conventional distillation under atmospheric conditions, which prevents its loss to the atmosphere.
Common methods for recovering non-volatile solvents like ionic liquids include:
Solvent Extraction: After a reaction, the product can be extracted using a solvent in which the ionic liquid is immiscible, often a non-polar solvent like n-hexane or diethyl ether. mdpi.com The product-laden solvent is then separated, and the ionic liquid can be washed and dried for reuse.
Distillation/Evaporation: While the ionic liquid itself is non-volatile, volatile products or unreacted starting materials can be removed from the IL via distillation, often under reduced pressure. mdpi.com
Filtration: If the product is a solid that precipitates from the ionic liquid, it can be separated by simple filtration. mdpi.com
The selection of the most effective recovery method depends on the physical properties of the products and reactants involved in the specific chemical process. For instance, in processes involving both polar and non-polar components, a multi-step extraction using different solvents might be employed to achieve efficient separation and recovery of the ionic liquid. mdpi.com
Surface-Active Ionic Liquid (SAIL) Properties and Self-Assembly
N-hexyl-4-methylpyridinium chloride is classified as a Surface-Active Ionic Liquid (SAIL). rsc.orgnih.gov This classification arises from its amphiphilic structure, which consists of a hydrophilic, charged pyridinium head-group and a hydrophobic hexyl tail. This dual nature drives the molecule to adsorb at interfaces and to self-assemble into organized structures in solution. nih.govresearchgate.net The study of SAILs, including those based on pyridinium and imidazolium (B1220033) cations, is a rapidly expanding field due to their potential applications in areas like nanotechnology and biomedicine. nih.gov
Micellization Behavior and Aggregate Formation in Solution
In aqueous solutions, once the concentration of N-hexyl-4-methylpyridinium chloride reaches a certain threshold known as the critical micelle concentration (cmc), the individual ions begin to form aggregates called micelles. nih.gov In these structures, the hydrophobic hexyl tails cluster together to form a non-polar core, while the hydrophilic 4-methylpyridinium heads form a charged outer corona that interfaces with the surrounding water.
The micellization process is a key characteristic of surfactants and is governed by thermodynamic factors. The properties of alkylpyridinium chloride micelles are influenced by temperature and the length of the alkyl chain. nih.govresearchgate.net Generally, the cmc decreases as the length of the hydrophobic alkyl chain increases.
While specific data for N-hexyl-4-methylpyridinium chloride is not abundant, studies on homologous series like N-alkylpyridinium chlorides provide a strong basis for understanding its behavior. nih.govresearchgate.net The thermodynamics of micellization, including the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), can be determined using techniques such as conductivity measurements and isothermal titration calorimetry. nih.govnih.gov For many cationic surfactants, the micellization process is primarily driven by a positive entropy change, resulting from the release of structured water molecules from around the hydrophobic chains. nih.gov
Table 1: Comparison of Micellar Properties for Structurally Related Cationic Surfactants
| Surfactant | Critical Micelle Concentration (cmc) | Temperature (°C) | Technique |
|---|---|---|---|
| Dodecylpyridinium chloride | 15.1 mM | 40 | Conductivity |
| Tetradecylpyridinium chloride | 3.8 mM | 40 | Conductivity |
| Cetylpyridinium (B1207926) chloride (CPC) | 0.9 mM | 25 | Tensiometry |
This table presents data for structurally similar compounds to illustrate general trends in micellization behavior. Data sourced from comparative studies on alkylpyridinium and imidazolium chlorides. nih.govresearchgate.netnih.gov
Interfacial Phenomena and Wetting Properties
The amphiphilic nature of N-hexyl-4-methylpyridinium chloride causes it to accumulate at interfaces, such as the air-water or liquid-solid interface, where it acts to reduce the interfacial tension. This property is fundamental to its function in applications requiring wetting, emulsification, or foaming.
The effectiveness of a surfactant at reducing surface tension is a measure of its surface activity. This can be quantified by measuring the surface tension of its solutions at various concentrations. Below the critical micelle concentration, the surface tension decreases as the surfactant concentration increases. Above the cmc, the surface tension remains relatively constant because any additional surfactant molecules added to the system preferentially form micelles rather than populating the interface. researchgate.net The study of related compounds like cetylpyridinium chloride (CPC) using techniques such as tensiometry provides detailed insight into these interfacial adsorption properties. nih.gov The interaction of the charged pyridinium head-group with the surface and the counter-ion in solution can significantly affect the wetting and interfacial behavior. researchgate.net
Theoretical and Computational Investigations of N Hexyl 4 Methylpyridinium Chloride
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the detailed study of the electronic structure of molecules. For N-hexyl-4-methylpyridinium chloride, DFT calculations can elucidate fundamental aspects of its chemical nature. These calculations typically involve optimizing the geometry of the cation-anion pair to find the most stable conformation and then computing various electronic properties. mdpi.com
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the chemical reactivity and stability of the ionic liquid. researchgate.net A larger gap generally implies greater stability. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In pyridinium-based ILs, the HOMO is often located on the anion, while the LUMO is centered on the pyridinium (B92312) ring, indicating the cation's susceptibility to reduction. mdpi.comresearchgate.net
Furthermore, DFT allows for the calculation of the electrostatic potential (ESP) surface, which maps the charge distribution across the molecule. For N-hexyl-4-methylpyridinium chloride, the ESP would show a positive potential around the pyridinium ring and the hexyl chain, and a negative potential around the chloride anion. researchgate.net This charge distribution governs the intermolecular interactions, such as hydrogen bonding, which significantly influence the physical properties of the IL. nih.gov Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, can quantify the charge transfer between the cation and anion. mdpi.com
While specific DFT data for N-hexyl-4-methylpyridinium chloride is not extensively published, studies on similar pyridinium ILs provide a reliable framework for what to expect. For instance, research on various pyridinium-based ILs has shown that the choice of the DFT functional and basis set is crucial for obtaining accurate results, especially when accounting for dispersion interactions which are significant in these systems. acs.orgmonash.edu
Table 1: Representative Quantum Chemical Descriptors for a Pyridinium-Based Ionic Liquid (Illustrative)
| Descriptor | Typical Calculated Value/Information | Significance |
| HOMO Energy | Varies with anion; typically on the anion | Relates to the ability to donate electrons (oxidation potential) |
| LUMO Energy | Varies with cation structure; on the pyridinium ring | Relates to the ability to accept electrons (reduction potential) |
| HOMO-LUMO Gap | 4-6 eV (typical range for ILs) | Indicator of chemical stability and reactivity. researchgate.net |
| Electrostatic Potential | Positive on cation, negative on anion | Governs intermolecular interactions and solvation properties. researchgate.net |
| NBO Charge Transfer | Small value (e.g., < 0.1 e) | Quantifies the degree of ionicity vs. covalent character in the ion pair. mdpi.com |
Note: The values in this table are illustrative and based on general findings for pyridinium ionic liquids, not specific experimental or computational results for N-hexyl-4-methylpyridinium chloride.
Molecular Dynamics Simulations for Nanoscopic Behavior and Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing a dynamic picture of interactions at the atomic level. For N-hexyl-4-methylpyridinium chloride, MD simulations can reveal the liquid's structure, transport properties, and behavior at interfaces. acs.orgnih.gov
In a typical MD simulation of an ionic liquid, a "box" containing hundreds or thousands of ion pairs is constructed. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. researchgate.net The accuracy of the simulation is highly dependent on the quality of the force field. acs.org The simulation then solves Newton's equations of motion for each atom, allowing the system to evolve over time.
From these simulations, various properties can be extracted. The radial distribution function (RDF) provides information about the local structure of the liquid, showing the probability of finding one ion at a certain distance from another. For N-hexyl-4-methylpyridinium chloride, the RDFs would reveal the average distances between the chloride anion and the pyridinium ring, as well as the packing of the hexyl chains. Studies on similar ILs show that the alkyl chains tend to aggregate, forming nonpolar domains within the polar network of the ions. nih.gov
MD simulations are also invaluable for studying the behavior of ILs at interfaces, which is crucial for applications like lubrication and electrochemistry. Simulations of pyridinium-based ILs on surfaces have shown that the ions form distinct layers, with the orientation of the pyridinium ring and the alkyl chain depending on the nature of the surface. nih.gov The hexyl tail of the N-hexyl-4-methylpyridinium cation would likely orient itself in specific ways at an interface, influencing the surface properties. nih.gov
Transport properties such as viscosity, diffusivity, and ionic conductivity can also be calculated from MD simulations, although these are computationally demanding and sensitive to the force field used. acs.orgresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to predict the properties of chemicals based on their molecular structure. researchgate.netnih.gov This approach is particularly useful for ionic liquids, where a vast number of potential cation-anion combinations makes experimental characterization of every possible IL impractical.
A QSPR model is a mathematical equation that correlates molecular descriptors with a specific property. researchgate.net Molecular descriptors are numerical values that encode information about the chemical structure, such as steric, electronic, or topological features. For N-hexyl-4-methylpyridinium chloride, these descriptors would be calculated from its two-dimensional or three-dimensional structure.
Several QSPR studies have been conducted on pyridinium-based ionic liquids to predict properties like melting point, density, viscosity, and surface tension. researchgate.netnih.govacs.org For example, a QSPR model for the melting points of pyridinium bromides found that descriptors related to information content indices and the average nucleophilic reactivity index for the nitrogen atom were important. nih.gov To predict the density of N-hexyl-4-methylpyridinium chloride, a QSPR model might use descriptors such as the molecular weight, van der Waals volume, and solvent accessible surface area.
The general steps to develop a QSPR model are:
Compile a dataset of compounds with known experimental property values.
Calculate a large number of molecular descriptors for each compound.
Use statistical methods (e.g., multiple linear regression, artificial neural networks) to select the most relevant descriptors and build a predictive model. researchgate.net
Validate the model using internal and external validation techniques to ensure its robustness and predictive power. researchgate.net
While a specific QSPR model for N-hexyl-4-methylpyridinium chloride is not available, existing models for pyridinium salts could be used to estimate its properties. The accuracy of such predictions would depend on how well the model's training set represents the structure of the target compound.
Computational Design and Predictive Analysis of N-hexyl-4-methylpyridinium chloride Derivatives
Computational methods are not only for understanding existing compounds but also for designing new ones with desired properties. The computational design of derivatives of N-hexyl-4-methylpyridinium chloride can be guided by the insights gained from DFT, MD, and QSPR studies. researchgate.net
For example, if the goal is to design a derivative with a lower melting point, one could computationally explore the effects of changing the length of the alkyl chain or introducing different substituents on the pyridinium ring. QSPR models for melting point could rapidly screen a large number of virtual derivatives to identify promising candidates for synthesis. nih.gov
DFT calculations can be employed to predict how structural modifications would affect the electronic properties and stability of the derivatives. For instance, adding electron-withdrawing or electron-donating groups to the pyridinium ring would alter the HOMO-LUMO gap and the charge distribution, which in turn would influence the IL's reactivity and interactions. researchgate.net Recent research has shown that N-functionalization of pyridinium salts can be a powerful strategy for creating derivatives with specific reactivity, which can be explored computationally. nih.gov
MD simulations could then be used to predict the bulk and interfacial properties of the most promising derivatives identified through QSPR and DFT screening. This hierarchical approach, combining different computational techniques, allows for a more efficient and rational design of new ionic liquids with tailored properties for specific applications. researchgate.net For instance, integrated experimental and computational approaches have been used to understand structure-activity relationships in new pyridinium ILs for biological applications. researchgate.net
Interactions of N Hexyl 4 Methylpyridinium Chloride with Diverse Chemical Systems
Interactions with Water and Aqueous Systems
The relationship between N-hexyl-4-methylpyridinium chloride and water is a critical aspect of its chemical profile, influencing its solubility and behavior in aqueous media.
Activity Coefficient Studies in Binary Mixtures
The activity coefficient of a solute in a solution provides a measure of the deviation of the solution's behavior from ideality. In the context of N-hexyl-4-methylpyridinium salts in aqueous solutions, isopiestic measurements have been employed to determine the water activity and, consequently, the activity coefficients.
A study on the ternary system of 1-hexyl-4-methylpyridinium bromide, a saccharide (d-fructose or sucrose), and water at 298.15 K provided valuable insights. nist.gov The experimental water activity data were successfully correlated using the Non-Random Two-Liquid (NRTL) model. nist.gov This model is instrumental in calculating the unsymmetrical molal activity coefficients of the ionic liquid in the binary aqueous solution. nist.gov The data allows for the determination of pair and triplet interaction parameters based on the McMillan-Mayer theory, shedding light on the solute-solute and solute-solvent interactions. nist.gov
Interactive Data Table: NRTL Parameters for the Correlation of Water Activity in the (1-hexyl-4-methylpyridinium bromide + water) system at 298.15 K
| Parameter | Value |
| Δg12 (J·mol-1) | -48.78 |
| Δg21 (J·mol-1) | 2603.9 |
| α (non-randomness parameter) | 0.2 |
| RMSD (Root Mean Square Deviation) | 0.0007 |
Note: This data is for the bromide salt, as specific data for the chloride salt was not available in the reviewed literature.
Influence of Anion and Cation Structure on Hydrophilicity
The hydrophilicity of an ionic liquid is a direct consequence of the structure of its constituent ions. For pyridinium-based ionic liquids, both the anion and the cation play significant roles in determining their miscibility with water.
The choice of anion has a dramatic effect on water miscibility. Hydrophilic anions, such as chloride, generally lead to ionic liquids that are miscible with water in any proportion. caltech.edu Conversely, the use of more hydrophobic anions results in ionic liquids that are nearly immiscible with water. acs.org
The structure of the cation, specifically the length of the alkyl chain, also influences hydrophilicity. Increasing the alkyl chain length on the pyridinium (B92312) ring generally increases the hydrophobicity of the ionic liquid. caltech.edu For instance, studies on 1-octyl-4-methylpyridinium based ionic liquids have shown them to be nearly immiscible with water, highlighting the impact of the longer alkyl chain compared to shorter-chain analogues. acs.org The position of the methyl group on the pyridinium ring can also have a subtle effect on the interaction with water. chemsrc.com
Solute-Solvent Interactions in Various Media
The interactions between N-hexyl-4-methylpyridinium chloride and various solvents extend beyond aqueous systems. These solute-solvent interactions are crucial for understanding the solvation process and the compound's behavior in mixed-solvent systems.
Studies on the preferential solvation of dye molecules in binary solvent mixtures provide insights into the nature of these interactions. For example, the solvation of a pyridinium iodide dye in mixtures of hydrogen-bond accepting (HBA) and hydrogen-bond donating (HBD) solvents reveals the importance of ion-dipole interactions and hydrogen bonding. nih.gov In HBD solvents, hydrogen bonding between the solvent and the dye can play a significant role. nih.gov
Furthermore, investigations into the interactions between pyridinium-based ionic liquids and cosolvents like dimethyl sulfoxide (B87167) (DMSO) show that electrostatic interactions between the cation and anion can remain dominant, while hydrogen-bonding interactions occur between the ionic liquid components and the cosolvent. acs.org
The activity coefficients at infinite dilution (γ∞) of various organic solutes in a related ionic liquid, N-hexyl-3-methylpyridinium tosylate, have been determined. nih.gov This data provides a quantitative measure of the solute-solvent interactions.
Interactive Data Table: Activity Coefficients at Infinite Dilution (γ13∞) of Selected Solutes in N-hexyl-3-methylpyridinium tosylate at 338.15 K
| Solute | γ13∞ |
| n-Hexane | 13.9 |
| Cyclohexane | 8.04 |
| Benzene | 1.84 |
| Methanol | 4.09 |
| Water | 2.50 |
Note: This data is for the N-hexyl-3-methylpyridinium cation and the tosylate anion. The data illustrates the general trends in solute-solvent interactions for a closely related pyridinium ionic liquid.
Interfacial Interactions and Adsorption Phenomena
The behavior of N-hexyl-4-methylpyridinium chloride at interfaces, such as the air-liquid or liquid-solid interface, is governed by a balance of forces that drive the molecules to accumulate at the interface. While specific studies on the interfacial interactions and adsorption of N-hexyl-4-methylpyridinium chloride are limited, general principles for ionic liquids apply.
The amphiphilic nature of the N-hexyl-4-methylpyridinium cation, with its charged pyridinium head group and nonpolar hexyl tail, suggests that it will exhibit surface activity. This would lead to its adsorption at interfaces, with the orientation of the molecules depending on the nature of the phases.
Interactions with Inorganic and Organic Substrates
The interactions of N-hexyl-4-methylpyridinium chloride with solid surfaces are of interest for applications such as lubrication, surface modification, and as components in composite materials. The nature of these interactions depends on the properties of both the ionic liquid and the substrate.
In the crystalline state, pyridinium salts like 1-hydroxy-4-methylpyridinium chloride exhibit distinct interactions. The components are linked by O—H⋯Cl and C—H⋯Cl hydrogen bonds, leading to coordinated chloride ions. nih.govresearchgate.net This demonstrates the potential for strong hydrogen bonding interactions with suitable substrates. The interaction with substrates will be influenced by the ability of the surface to act as a hydrogen bond donor or acceptor, as well as by electrostatic and van der Waals forces.
Future Research Directions and Emerging Trends for N Hexyl 4 Methylpyridinium Chloride
Development of Novel Functionalized N-hexyl-4-methylpyridinium chloride Derivatives
The inherent tunability of ionic liquids is a cornerstone of their appeal, and N-hexyl-4-methylpyridinium chloride is no exception. Future research is poised to move beyond the parent compound to create a diverse family of functionalized derivatives. This involves the strategic introduction of various chemical groups to the pyridinium (B92312) ring or the alkyl chain to tailor its properties for specific applications.
For instance, the synthesis of N-arylpyridinium salts bearing a nitrone spin trap has been explored as a potential strategy for creating mitochondria-targeted antioxidants. nih.gov This approach could be adapted for N-hexyl-4-methylpyridinium chloride, where the incorporation of antioxidant moieties could lead to novel compounds with applications in mitigating oxidative stress-related conditions.
Another avenue of exploration is the synthesis of amphiphilic derivatives. Studies on N-benzyl 1,4-dihydropyridine (B1200194) derivatives have shown that these compounds can self-assemble into nanoparticles, making them promising for drug delivery systems. nih.gov By analogy, functionalizing N-hexyl-4-methylpyridinium chloride to enhance its amphiphilicity could lead to the development of novel nanocarriers for therapeutic agents.
The synthesis of these new derivatives will likely employ a variety of organic reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, to introduce functional groups such as hydroxyl, carboxyl, or other polymerizable units. researchgate.netnih.gov
Table 1: Potential Functional Groups for Derivatization of N-hexyl-4-methylpyridinium chloride and Their Envisioned Applications
| Functional Group | Potential Application |
| Hydroxyl (-OH) | Increased hydrophilicity, potential for polymerization |
| Carboxyl (-COOH) | pH-responsive systems, chelation of metal ions |
| Amino (-NH2) | Bioconjugation, CO2 capture |
| Vinyl (-CH=CH2) | Polymerizable ionic liquids, advanced material design |
| Fluorescent Tag | Probes for biological imaging, sensors |
Exploration of N-hexyl-4-methylpyridinium chloride in Advanced Material Design
The unique properties of N-hexyl-4-methylpyridinium chloride, such as its thermal stability and ionic conductivity, make it a compelling candidate for the design of advanced materials. ilschem.comresearchgate.net Future research will likely focus on incorporating this ionic liquid into various material matrices to create composites with enhanced performance.
One of the most promising areas is in the development of polymer electrolytes for energy storage devices. nsf.gov Ionic liquids are being actively investigated as safer and more efficient alternatives to traditional organic solvents in batteries and supercapacitors. rsc.org N-hexyl-4-methylpyridinium chloride could serve as a key component in solid-state or gel-polymer electrolytes, where it would facilitate ion transport while providing mechanical stability.
Furthermore, the catalytic potential of pyridinium-based ionic liquids is an area of growing interest. researchgate.net Research into using N-hexyl-4-methylpyridinium chloride as a catalyst or a catalyst support for various organic reactions is anticipated. Its ability to dissolve a wide range of organic and inorganic compounds could enhance reaction rates and selectivities.
The creation of functional polymers is another exciting frontier. For example, a conjugated polymer incorporating carbazole (B46965) and hexylthiophene moieties has been synthesized and characterized for its optoelectronic properties. researchgate.net Similarly, N-hexyl-4-methylpyridinium chloride could be used as a monomer or a template for the synthesis of novel conductive polymers or ion-exchange membranes.
Integration of N-hexyl-4-methylpyridinium chloride into Multi-Component Systems for Synergistic Effects
The performance of N-hexyl-4-methylpyridinium chloride can be further enhanced by combining it with other components to create multi-component systems that exhibit synergistic effects. This approach moves beyond the properties of the individual components to unlock new functionalities arising from their interactions.
A significant area of research is the formulation of mixed ionic liquid systems. nih.gov By blending N-hexyl-4-methylpyridinium chloride with other ionic liquids, it may be possible to fine-tune properties such as viscosity, conductivity, and solubility to a degree not achievable with a single ionic liquid. rsc.org For example, mixing with a highly conductive but more viscous ionic liquid could result in a system with an optimal balance of both properties for a specific application.
The combination of ionic liquids with other additives is also a promising direction. For instance, studies on choline-based ionic liquids as lubricant additives in aqueous glycerol (B35011) solutions have demonstrated remarkable synergistic effects on their anti-wear and friction-reducing abilities. This was attributed to the formation of a compact and stable boundary film. A similar approach could be explored with N-hexyl-4-methylpyridinium chloride in lubrication or other applications where interfacial properties are critical.
Furthermore, the interaction of N-hexyl-4-methylpyridinium chloride with nanoparticles could lead to the development of novel hybrid materials. The ionic liquid could act as a dispersing agent for nanoparticles, preventing their agglomeration and enhancing their performance in composites or catalytic systems.
Advancements in Sustainable Synthesis and Recycling Methodologies for N-hexyl-4-methylpyridinium chloride
As the potential applications of N-hexyl-4-methylpyridinium chloride expand, so does the need for sustainable and cost-effective methods for its synthesis and recycling. Future research will be heavily focused on developing "green" chemical processes that minimize waste and energy consumption.
Current synthetic routes to N-alkylpyridinium salts often involve the reaction of pyridine (B92270) with alkyl halides. researchgate.net Innovations in this area may include the use of greener solvents, catalyst-free conditions, or continuous-flow synthesis methods to improve efficiency and reduce the environmental impact. acs.org A novel process for synthesizing high-purity N-alkyl pyridine salt using a normal pressure gas-phase reaction in a solvent system has been patented, boasting high product purity and yield with no waste. google.com
The recycling of ionic liquids is a critical aspect of their long-term viability. researchgate.net Several techniques are being explored for the recovery of used ionic liquids, including distillation, extraction, and membrane filtration. chalmers.se Distillation is a promising method due to the low vapor pressure of ionic liquids, allowing for the separation of volatile products. lbl.govresearchgate.net For water-miscible ionic liquids, the use of kosmotropic salts to induce phase separation is an effective recycling strategy. nih.gov The development of "switchable" ionic liquids, which can be altered to facilitate separation and then returned to their original form, is another exciting area of research.
Table 2: Comparison of Ionic Liquid Recycling Techniques
| Recycling Technique | Principle | Advantages | Challenges |
| Distillation | Separation based on differences in volatility. | High purity of recovered IL. | High energy consumption for some ILs. |
| Liquid-Liquid Extraction | Use of an immiscible solvent to extract the IL. | Lower energy consumption than distillation. | Potential for solvent contamination. |
| Membrane Filtration | Separation based on molecular size and charge. | Can be operated at ambient temperature. | Membrane fouling and cost. |
| Phase Separation | Induction of a two-phase system for easy separation. | Simple and effective for certain ILs. | Requires specific additives (e.g., salts). |
Application of Machine Learning and AI in N-hexyl-4-methylpyridinium chloride Research and Design
The vast number of possible cation-anion combinations for ionic liquids presents a significant challenge for experimental screening. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and design of new ionic liquids with desired properties. researchgate.netnih.gov
Quantitative Structure-Property Relationship (QSPR) models are being developed to predict the physicochemical properties of ionic liquids based on their molecular structure. nih.gov These models can be trained on existing experimental data to forecast properties such as melting point, viscosity, density, and conductivity for new, unsynthesized ionic liquids. scribd.commdpi.com This in-silico screening can significantly reduce the time and cost associated with laboratory experiments.
ML algorithms, such as random forests and deep neural networks, are being employed to develop predictive models for the performance of ionic liquids in specific applications. nsf.gov For example, models can be trained to predict the ionic conductivity of different ionic liquids for their potential use as electrolytes in batteries. researchgate.net
Furthermore, AI can be used in the de novo design of ionic liquids. By learning the relationships between molecular structure and desired properties, AI algorithms can propose new candidate structures for N-hexyl-4-methylpyridinium chloride derivatives that are optimized for a particular function. Computational modeling, including molecular dynamics simulations, can then be used to validate the predictions of these AI models and provide deeper insights into the behavior of these novel ionic liquids at the molecular level. nih.gov
Q & A
Basic Research Questions
Q. How is N-hexyl-4-methylpyridinium chloride synthesized and characterized in laboratory settings?
- Methodological Answer : The synthesis typically involves alkylation of 4-methylpyridine with hexyl chloride under controlled conditions. Characterization employs spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm structure via H and C NMR, focusing on pyridinium ring protons (δ 8.5–9.5 ppm) and hexyl chain integration .
- Infrared Spectroscopy (IR) : Identify C–N stretching vibrations (~1630 cm) and alkyl C–H stretches (~2850–2950 cm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .
Q. What methodologies are used to evaluate the antibacterial efficacy of N-hexyl-4-methylpyridinium chloride?
- Methodological Answer :
- Agar Dilution Assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Kinetics : Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects .
- Control Experiments : Compare with established pyridinium derivatives (e.g., benzalkonium chloride) to benchmark activity .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of N-hexyl-4-methylpyridinium chloride during synthesis?
- Methodological Answer :
- Reaction Optimization : Use anhydrous solvents (e.g., acetonitrile) and stoichiometric excess of hexyl chloride (1.2:1 molar ratio) to drive alkylation .
- Temperature Control : Maintain 60–70°C to balance reaction rate and side-product formation .
- Purification : Recrystallize from ethanol-diethyl ether mixtures to enhance purity (>98%). For trace impurities, employ ion-exchange chromatography .
Q. How should researchers address contradictions in spectroscopic data when characterizing N-hexyl-4-methylpyridinium chloride?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., density functional theory for vibrational modes) .
- Database Referencing : Use NIST Chemistry WebBook to validate spectral signatures (e.g., C chemical shifts for pyridinium carbons) .
- Alternative Techniques : Employ mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M–Cl] at m/z 208.2) .
Q. What are the key physicochemical properties of N-hexyl-4-methylpyridinium chloride relevant to its stability in experimental conditions?
- Methodological Answer :
- Hygroscopicity : Store under desiccation to prevent hydrolysis of the pyridinium core .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C typical for pyridinium salts) .
- pH Sensitivity : Avoid strongly basic conditions (pH >10) to prevent dealkylation; buffer solutions at pH 4–7 for biological assays .
Q. How can researchers design experiments to elucidate the antibacterial mechanism of N-hexyl-4-methylpyridinium chloride?
- Methodological Answer :
- Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to detect cytoplasmic membrane disruption .
- Scanning Electron Microscopy (SEM) : Visualize morphological changes in treated bacterial cells (e.g., cell wall lysis) .
- Proteomic Profiling : Identify downregulated enzymes (e.g., ATP synthases) via LC-MS/MS to infer metabolic disruption .
Q. How should researchers contextualize their findings on N-hexyl-4-methylpyridinium chloride within existing studies on pyridinium derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare alkyl chain length (C6 vs. C12) and substitution patterns (e.g., 4-methyl vs. 3-chloro) to correlate with antibacterial potency .
- Meta-Analysis : Aggregate data from pyridinium salts in catalysis and materials science to identify understudied applications (e.g., ionic liquid electrolytes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
